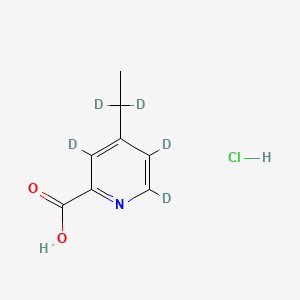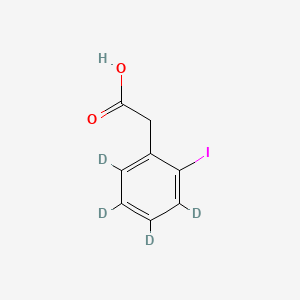
2-(2-Iodophenyl-d4)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodophenyl-d4)acetic Acid is a deuterated analog of 2-Iodophenylacetic Acid. It is a substituted acetic acid with the molecular formula C8H3D4IO2 and a molecular weight of 266.07 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
2-(2-Iodophenyl-d4)acetic Acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves a palladium-catalyzed reaction with allenes to form 1,3-butadienes . Additionally, it undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound
Analyse Chemischer Reaktionen
2-(2-Iodophenyl-d4)acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed reactions with allenes to form 1,3-butadienes.
Photolysis: In the presence of carbon tetrachloride, it forms the corresponding chloro compound.
Formation of Derivatives: It can be used to prepare 2-iodophenylacetyl chloride and other derivatives.
Common reagents and conditions used in these reactions include palladium catalysts and carbon tetrachloride. The major products formed from these reactions are 1,3-butadienes and chloro compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodophenyl-d4)acetic Acid is used extensively in scientific research, particularly in:
Chemistry: It serves as a precursor for various chemical reactions and the synthesis of complex molecules.
Biochemistry: It is used in proteomics research as a biochemical tool.
Pharmaceuticals: It is an intermediate in the synthesis of labeled analogs of pharmaceutical compounds, such as Diclofenac-d4.
Wirkmechanismus
The mechanism of action of 2-(2-Iodophenyl-d4)acetic Acid involves its participation in chemical reactions as a substrate. It undergoes palladium-catalyzed reactions and photolysis, leading to the formation of various products. The molecular targets and pathways involved are primarily related to its role as a reactant in synthetic organic chemistry .
Vergleich Mit ähnlichen Verbindungen
2-(2-Iodophenyl-d4)acetic Acid can be compared with other similar compounds, such as:
2-Iodophenylacetic Acid: The non-deuterated analog with similar chemical properties and reactivity.
4-Iodophenylacetic Acid: Another isomer with the iodine atom in a different position on the benzene ring.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C8H7IO2 |
|---|---|
Molekulargewicht |
266.07 g/mol |
IUPAC-Name |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
InChI-Schlüssel |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)I)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
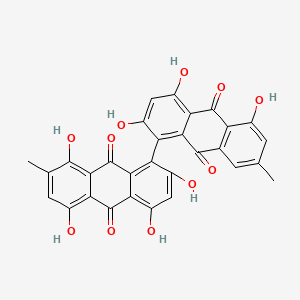
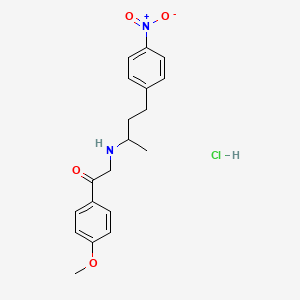
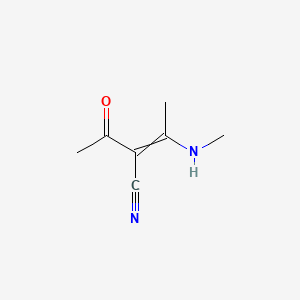
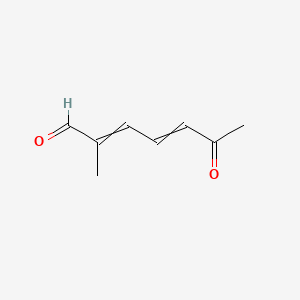
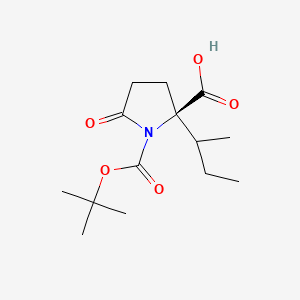
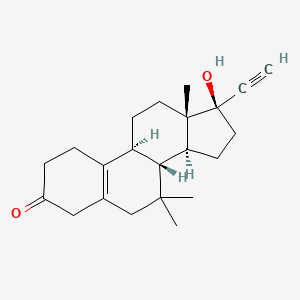
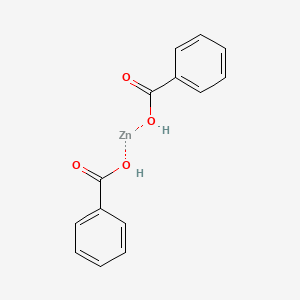
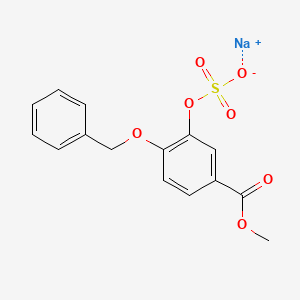

![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
